molecular formula C9H9ClO2 B1356691 2-Chloro-4-ethoxybenzaldehyde CAS No. 245368-31-4

2-Chloro-4-ethoxybenzaldehyde

Cat. No. B1356691
CAS RN: 245368-31-4
M. Wt: 184.62 g/mol
InChI Key: GJOPPYKPFJLRNE-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxybenzaldehyde is a chemical compound with the CAS Number: 245368-31-4 . It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-chloro-4-ethoxybenzaldehyde .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-ethoxybenzaldehyde is 1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 . This indicates that the compound has 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-Chloro-4-ethoxybenzaldehyde is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Vibrational Dynamics and INS Spectroscopy

2-Chloro-4-ethoxybenzaldehyde has been studied for its vibrational dynamics using INS spectroscopy and periodic DFT calculations. This research provides insights into the vibrational modes and potential energy barriers in such compounds, aiding in the understanding of their dynamic properties in the solid state (Ribeiro-Claro et al., 2021).

Antibacterial Activity of Schiff Bases

Research on Schiff bases, which can be derived from 2-Chloro-4-ethoxybenzaldehyde, has shown significant antibacterial properties. These studies focus on the synthesis of such bases and their potential applications in combating bacterial pathogens (Chohan et al., 2003).

Raman Spectroscopy in Binary Mixtures

Raman spectroscopic studies have been conducted on binary mixtures involving 4-ethoxybenzaldehyde, closely related to 2-Chloro-4-ethoxybenzaldehyde. These studies help in understanding the molecular interactions in such mixtures, which is crucial for various applications in chemical engineering and materials science (Ramakrishnan et al., 2009).

Photodegradation Studies

Research on the photodegradation of compounds similar to 2-Chloro-4-ethoxybenzaldehyde, such as 2-ethylhexyl 4-methoxycinnamate, provides insights into the stability and degradation pathways of these compounds under various environmental conditions. This knowledge is critical for their application in fields like pharmaceuticals and materials science (Gackowska et al., 2014).

Solubility and Activity Coefficient Studies

The solubility and activity coefficients of compounds structurally similar to 2-Chloro-4-ethoxybenzaldehyde, like 5-chlorovanillin, have been studied. These studies are crucial for understanding the physicochemical properties of these compounds, which impacts their formulation and application in various industries (Larachi et al., 2000).

Catalytic Applications

Research has also been done on the encapsulation of complexes involving components like 2-hydroxy-3-methoxybenzaldehyde in zeolite Y. Such studies explore the potential of these complexes as catalysts in chemical reactions, highlighting their efficiency and reusability (Ghorbanloo & Alamooti, 2017).

Synthesis and Chemical Transformation

The synthesis of compounds like o-ethoxybenzaldehyde, related to 2-Chloro-4-ethoxybenzaldehyde, has been extensively studied. These syntheses provide valuable information for the production of similar compounds and their subsequent chemical transformations (Zhang Zhan-ji, 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing the compound’s mist or vapors and washing skin thoroughly after handling .

properties

IUPAC Name

2-chloro-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOPPYKPFJLRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-ethoxybenzaldehyde

CAS RN

245368-31-4
Record name 2-chloro-4-ethoxybenzaldehyde
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